In-Depth Technical Guide to m-PEG24-alcohol: Structure, Properties, and Applications in Drug Development
In-Depth Technical Guide to m-PEG24-alcohol: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-24-alcohol (m-PEG24-alcohol), a discrete PEG linker increasingly utilized in advanced drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and its critical role in enhancing the therapeutic potential of novel drug modalities.
Core Structure and Chemical Identity
m-PEG24-alcohol is a monodisperse polyethylene glycol derivative. It consists of a chain of 24 ethylene glycol units, capped at one end with a methoxy group (-OCH₃) and terminating with a primary alcohol (-OH) at the other.[1][2][3] This heterobifunctional nature is central to its utility as a chemical linker.[3]
The precise chemical structure is defined by the following molecular formula and weight:
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Molecular Formula: C₄₉H₁₀₀O₂₅[4]
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Molecular Weight: Approximately 1089.3 g/mol
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CAS Number: 2376450-73-4
The methoxy cap renders one end of the molecule inert, preventing unwanted cross-linking reactions, while the terminal hydroxyl group provides a reactive site for conjugation to various molecules of interest.
Physicochemical Properties
The physicochemical properties of m-PEG24-alcohol are largely dictated by its polyethylene glycol chain. These properties are crucial for its function in drug delivery and formulation.
| Property | Value/Description |
| Appearance | Typically a white to off-white solid or a viscous liquid at room temperature. |
| Solubility | Highly soluble in water and a broad range of organic solvents, including dichloromethane (DCM), dimethylformamide (DMF), and alcohols. This high solubility is a key advantage in drug formulation. |
| Purity | Commercially available with a purity of ≥95%. For pharmaceutical applications, higher purity grades are often required. |
| Polydispersity Index (PDI) | As a discrete molecule, the PDI is ideally 1.0, ensuring batch-to-batch consistency, which is critical for therapeutic applications. |
| Hygroscopicity | Like other PEGs, it is hygroscopic and should be stored in a dry environment. |
Role in PROTAC Design and Other Applications
The primary application of m-PEG24-alcohol is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG linker in a PROTAC serves several critical functions:
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Spatial Orientation: The linker's length and flexibility are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
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Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can enhance bioavailability.
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Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and protecting against enzymatic degradation.
Beyond PROTACs, m-PEG24-alcohol can be utilized in other bioconjugation applications, such as the PEGylation of peptides, proteins, and small molecule drugs to improve their pharmacological properties.
Experimental Protocols
Synthesis of m-PEG24-alcohol
The synthesis of monodisperse PEGs like m-PEG24-alcohol typically involves a stepwise addition of protected ethylene glycol units. One common strategy is an iterative Williamson ether synthesis. The following is a generalized protocol based on literature procedures for synthesizing monodisperse PEG oligomers.
Materials:
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m-PEG-OH (shorter chain precursor, e.g., m-PEG12-OH)
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Protected ethylene glycol building block (e.g., tetraethylene glycol ditosylate)
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Strong base (e.g., sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS))
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Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
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Reagents for deprotection (if necessary)
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Standard workup and purification reagents
Procedure:
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Alkoxide Formation: Dissolve the m-PEG-OH precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to 0 °C in an ice bath.
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Base Addition: Add NaH (or another suitable base) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
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Williamson Ether Synthesis: Dissolve the protected ethylene glycol building block in anhydrous THF and add it dropwise to the alkoxide solution at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extraction: Remove the organic solvent under reduced pressure. Partition the residue between water and an organic solvent such as dichloromethane. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired m-PEG24-alcohol.
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Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Purification and Analysis
Purification:
Preparative high-performance liquid chromatography (HPLC) is a common method for purifying PEG derivatives to a high degree of homogeneity.
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Column: A reversed-phase C18 or C8 column is typically used.
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Mobile Phase: A gradient of acetonitrile in water is a common eluent system.
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Detection: An evaporative light scattering detector (ELSD) or a refractive index (RI) detector is suitable for detecting PEGs, which lack a UV chromophore.
Analysis:
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HPLC: Analytical HPLC with ELSD or RI detection can be used to assess the purity of m-PEG24-alcohol.
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Mass Spectrometry: Electrospray ionization-mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry can confirm the molecular weight of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the absence of impurities.
Visualization of Application and Workflow
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of a PROTAC, where m-PEG24-alcohol serves as the linker.
Caption: The catalytic cycle of a PROTAC, leading to target protein degradation.
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of m-PEG24-alcohol.
Caption: A generalized workflow for the synthesis and purification of m-PEG24-alcohol.
Safety and Handling
m-PEG24-alcohol should be handled in accordance with standard laboratory safety procedures. While polyethylene glycols are generally considered to have low toxicity, it is advisable to wear personal protective equipment, including gloves and safety glasses, when handling the material. Avoid inhalation of dust or vapors. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
This technical guide provides a foundational understanding of m-PEG24-alcohol for researchers and professionals in drug development. Its well-defined structure and favorable physicochemical properties make it a valuable tool in the design of next-generation therapeutics.
